1-(3-allyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxy-2-propanol hydrochloride
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Description
The compound “1-(3-allyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-3-phenoxy-2-propanol hydrochloride” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure, similar to all benzimidazoles, consists of the fusion of benzene and imidazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzimidazole core, with the 3-allyl-2-imino group attached to one nitrogen of the imidazole ring, and the 3-phenoxy-2-propanol group likely attached at the 1-position of the benzimidazole .Chemical Reactions Analysis
As a benzimidazole derivative, this compound could potentially undergo a variety of chemical reactions. The allyl group could undergo reactions typical of alkenes, while the imino group could participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Typically, benzimidazoles have high melting points and are stable compounds .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-imino-3-prop-2-enylbenzimidazol-1-yl)-3-phenoxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2.ClH/c1-2-12-21-17-10-6-7-11-18(17)22(19(21)20)13-15(23)14-24-16-8-4-3-5-9-16;/h2-11,15,20,23H,1,12-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUAVNVSNFVQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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